N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide
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Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a pyrazole ring, and an oxolane ring. The sulfonamide group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the pyrazole ring through cyclization reactions. The oxolane ring is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes like carbonic anhydrase, while the quinoline and pyrazole rings can interact with various biological pathways, potentially leading to anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(oxolan-3-yl)-1H-pyrazol-5-amine: A related compound with similar structural features but lacking the quinoline and sulfonamide groups.
Quinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which share the quinoline ring but differ in other functional groups.
Uniqueness
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]quinoline-8-sulfonamide is unique due to its combination of the quinoline, pyrazole, and oxolane rings along with the sulfonamide group.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-24(22,15-5-1-3-12-4-2-7-17-16(12)15)19-13-9-18-20(10-13)14-6-8-23-11-14/h1-5,7,9-10,14,19H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIIQODNXDCQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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